Bis(4-ethynylphenyl)acetylene

Vue d'ensemble

Description

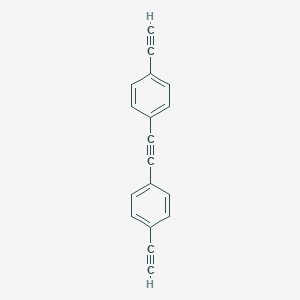

Bis(4-ethynylphenyl)acetylene is an organic compound with the molecular formula C18H10 It is characterized by the presence of two ethynyl groups attached to phenyl rings, which are connected via an acetylene linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(4-ethynylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of advanced catalyst systems and reaction conditions ensures efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-ethynylphenyl)acetylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under appropriate conditions.

Major Products:

Oxidation: Formation of diketones or quinones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Bis(4-ethynylphenyl)acetylene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.

Industry: Utilized in the production of high-performance polymers and other industrial materials.

Mécanisme D'action

The mechanism of action of bis(4-ethynylphenyl)acetylene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can form carbon-carbon bonds, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a longer diacetylene bridge.

4,4’-Diethynyltolane: Another compound with ethynyl groups attached to phenyl rings, but with different connectivity.

Uniqueness: Bis(4-ethynylphenyl)acetylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form complex structures makes it valuable in multiple scientific and industrial applications.

Activité Biologique

Bis(4-ethynylphenyl)acetylene (BEPA) is a compound of increasing interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BEPA, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

BEPA consists of two 4-ethynylphenyl groups connected by an acetylene linkage. The synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, where 4-iodophenylacetylene is reacted with terminal alkynes in the presence of palladium catalysts. This method yields high purity and efficiency, making it a preferred approach for synthesizing BEPA and its derivatives.

Anticancer Properties

Recent studies have shown that BEPA exhibits significant anticancer activity against various cancer cell lines. For instance, in vitro assays demonstrated that BEPA can inhibit the proliferation of human melanoma B16 cells, with IC50 values indicating potent cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, leading to reduced cell viability .

Antimicrobial Effects

BEPA has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent .

The biological activity of BEPA can be attributed to several mechanisms:

- Apoptosis Induction : BEPA triggers apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic proteins and activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Membrane Disruption : In microbial assays, BEPA's interaction with bacterial membranes leads to increased permeability and eventual cell death.

Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of BEPA on various human cancer cell lines. The results indicated that treatment with BEPA led to a dose-dependent decrease in cell viability across all tested lines, with notable effects observed in melanoma and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma B16 | 12.5 | Apoptosis induction |

| Breast Cancer MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, BEPA was tested against various bacterial strains. The findings revealed that BEPA exhibited significant inhibitory effects on MRSA, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Methicillin-resistant S. aureus | 32 | Inhibition of growth |

| E. coli | >128 | No significant effect |

Propriétés

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVNHSGJOJLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478893 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153295-62-6 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.